molecular formula C10H6BrNO2 B1314823 2-Bromo-3-nitronaphthalene CAS No. 67116-33-0

2-Bromo-3-nitronaphthalene

Cat. No.: B1314823
CAS No.: 67116-33-0
M. Wt: 252.06 g/mol
InChI Key: KRQFZBUWIOZDMP-UHFFFAOYSA-N
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Description

2-Bromo-3-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It is a derivative of naphthalene, where a bromine atom and a nitro group are substituted at the 2 and 3 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-3-nitronaphthalene typically involves the bromination of 3-nitronaphthalene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Bromo-3-nitronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, metal catalysts, and nucleophiles like amines. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Bromo-3-nitronaphthalene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitronaphthalene involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

2-Bromo-3-nitronaphthalene can be compared with other similar compounds such as:

  • 2-Bromo-1-nitronaphthalene
  • 3-Bromo-2-nitronaphthalene
  • 2-Nitronaphthalene

These compounds share similar structural features but differ in the position of the substituents, which can significantly affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications.

Properties

IUPAC Name

2-bromo-3-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQFZBUWIOZDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474741
Record name 2-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67116-33-0
Record name 2-bromo-3-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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